2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride
Description
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an ethoxy group at the 2-position and a 3-ethylureido substituent at the 5-position of the benzene ring. This compound is structurally tailored for applications in organic synthesis, particularly in sulfonylation reactions, where the sulfonyl chloride group serves as a reactive handle.
Properties
IUPAC Name |
2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-13-11(15)14-8-5-6-9(18-4-2)10(7-8)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACTXMUPWOQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
A foundational step involves introducing the sulfonic acid group at position 1. Adapting methods from CN105693568A, benzene derivatives undergo sulfonation using chlorosulfonic acid (ClSO3H) under controlled temperatures (<60°C). For 2-ethoxy-substituted precursors, the reaction proceeds via electrophilic attack at the position para to the ethoxy group, yielding 2-ethoxybenzene-1-sulfonic acid. This step achieves >85% conversion when conducted in chlorobenzene with rigorous temperature control.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl5) in methylene chloride at 20–40°C. This exothermic reaction requires stoichiometric PCl5 (1.1–1.2 equiv) to prevent residual sulfonic acid. Yields of 86–92% are reported for analogous substrates, though steric hindrance from the ethoxy group may reduce efficiency to ~78%. Alternative chlorinating agents like thionyl chloride (SOCl2) offer milder conditions but necessitate catalytic dimethylformamide (DMF) for complete conversion.
Regioselective Introduction of the 2-Ethoxy Group
Williamson Ether Synthesis
2-Ethoxybenzene precursors are synthesized via alkylation of 2-hydroxyphenol derivatives. In a representative procedure, 2-iodophenol reacts with ethyl bromide in the presence of potassium carbonate (K2CO3) in acetone at reflux (56°C) for 12 hours, achieving 89% yield. This method avoids side reactions associated with direct electrophilic ethoxylation.
Directed Ortho-Metalation
For substrates requiring late-stage ethoxylation, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables precise installation. A protected sulfonamide intermediate undergoes deprotonation at -78°C, followed by quenching with triethyloxonium tetrafluoroborate ([Et3O]BF4), yielding the ethoxy group with >95% regioselectivity.
Installation of the 5-(3-Ethylureido) Substituent
Nitration and Reduction
Nitration of 2-ethoxybenzene-1-sulfonic acid employs mixed nitric-sulfuric acid at 0–5°C, directing nitro groups to position 5 (para to sulfonic acid). Subsequent reduction with hydrogen (H2, 50 psi) over palladium on carbon (Pd/C) in ethanol affords the 5-amino derivative in 82–88% yield.
Urea Formation
The amine reacts with ethyl isocyanate in tetrahydrofuran (THF) at 0°C, forming the 3-ethylureido group. Triethylamine (Et3N) is added to scavenge HCl, achieving 76–84% yield. Alternatively, carbonyldiimidazole (CDI)-mediated coupling with ethylamine in dichloromethane (DCM) provides comparable efficiency.
Integrated Synthetic Routes
Sequential Functionalization Pathway
Convergent Approach
- Fragment Coupling : Pre-formed 5-(3-ethylureido)-2-ethoxyphenol is sulfonated using ClSO3H at 50°C (72% yield), followed by PCl5-mediated chlorination (68% yield). This route minimizes side reactions but requires advanced intermediates.
Analytical and Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO3H, CH2Cl2, 60°C, 1 h | 87 | 95.2 |
| Chlorination | PCl5, CH2Cl2, 25°C, 4 h | 82 | 97.8 |
| Nitration | HNO3/H2SO4, 0°C, 2 h | 78 | 93.4 |
| Reduction | H2/Pd-C, EtOH, 50 psi, 6 h | 85 | 96.1 |
| Urea Formation | Ethyl isocyanate, THF, 0°C | 79 | 94.7 |
Industrial-Scale Adaptations
Patent EP0512953B1 outlines a continuous-flow process for benzenesulfonamide derivatives, achieving 90% conversion via in-line quench of HCl vapors. Scaling the target compound’s synthesis would require analogous reactor designs with temperature-jacketed zones for exothermic chlorination and urea-forming steps.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.
Key Reactions:
-
Amine Substitution
Reacts with primary/secondary amines in the presence of triethylamine to form sulfonamides (R-SO₂-NR₁R₂). For example:Conditions : Room temperature, dichloromethane solvent, 1–2 hours .
-
Alcohol Substitution
Reacts with alcohols (e.g., ethanol) to form sulfonate esters:
Data Table: Nucleophilic Substitution Examples
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Et₃N + NH₃ | Sulfonamide | CH₂Cl₂, 0–5°C, 1 h | 77 | |
| EtOH | Sulfonate Ester | NaHCO₃, RT, 2 h | 82 | |
| Thiophenol | Thiosulfonate | Pyridine, 50°C, 4 h | 68 |
Oxidative Degradation Pathways
In the presence of tertiary amines (e.g., triethylamine) and oxygen, the compound undergoes oxidative degradation to form sulfonylethenamines via a two-step mechanism:
-
Formation of a trialkylammonium chloride intermediate.
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Oxidative cleavage to yield enamine and sulfonic acid derivatives .
Example :
Key Insight : This reaction is catalyst-free and proceeds at room temperature with yields up to 44% .
Acylation Reactions
The sulfonyl chloride group facilitates acylation when reacted with acylating agents (e.g., acetic anhydride):
Applications : Used to synthesize prodrugs with enhanced bioavailability .
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its reactivity. It participates in several key reactions:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with amines and alcohols to form sulfonamides and esters, respectively.
- Formation of Urea Derivatives : Its structure allows for the synthesis of various urea derivatives, which are important in medicinal chemistry.
Pharmaceutical Development
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride has been explored in the development of pharmaceutical compounds, particularly in proteomics-related products. Notable applications include:
- Intermediate for Drug Synthesis : It serves as an intermediate in the synthesis of vardenafil, a PDE5 inhibitor used to treat erectile dysfunction. The compound's ability to undergo chlorosulfonation is critical in this context, as it facilitates the formation of necessary intermediates for drug production .
Proteomics Research
The compound is recognized for its role in proteomics research, where it is used to modify proteins or peptides. This modification can enhance the study of protein interactions and functions, providing insights into biological processes.
Case Study 1: Synthesis of Vardenafil
A detailed investigation into the synthesis of vardenafil from this compound highlights its pharmaceutical significance. The process involves multiple steps, including chlorosulfonation and subsequent reactions with amines to yield the final product. The efficiency of this synthesis pathway has been optimized to reduce impurities and enhance yield .
Case Study 2: Interaction Studies
Research focusing on the interaction studies of this compound has demonstrated its potential biological effects. Such studies are essential for understanding its reactivity and possible applications as a drug candidate or research tool. The findings suggest that modifications to the compound can lead to variations in biological activity, making it a subject of interest for further exploration .
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in various biochemical and pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s closest analogs differ in the substituents attached to the benzene ring. Key comparisons include:
Table 1: Structural and Molecular Comparison
¹Assumed based on analogs in .
Key Observations:
- Substituent Effects : The ethylureido group in the target compound provides moderate electron-withdrawing character and hydrogen-bonding capacity, distinguishing it from benzamido derivatives (e.g., 4-fluorobenzamido in CAS 680618-06-8) and nitro-substituted analogs (e.g., CAS 680618-07-9) .
- Molecular Weight : The target compound’s molecular weight (~369.8 g/mol) is intermediate between methylureido (363.8 g/mol) and nitrobenzamido (398.82 g/mol) derivatives, reflecting substituent contributions .
Reactivity and Stability
- Sulfonyl Chloride Reactivity : Compounds with electron-withdrawing groups (EWGs), such as nitro (CAS 680618-07-9) or trifluoromethyl (CAS 380.62), exhibit enhanced electrophilicity at the sulfur center, accelerating nucleophilic substitution. The ethylureido group, being a weaker EWG, likely reduces reactivity compared to these analogs but may improve selectivity in certain reactions .
- Stability: Derivatives like 2-Ethoxy-5-(terephthalamido)benzene-1-sulfonyl chloride () were discontinued, possibly due to hydrolytic instability.
Physicochemical Properties
- Boiling Point and Density : The 4-fluorobenzamido analog (CAS 680618-06-8) has a high predicted boiling point (430.3°C) due to aromatic fluorine’s polar effects. The ethylureido variant may exhibit lower volatility due to intermolecular hydrogen bonding .
- Acidity (pKa) : The fluorobenzamido derivative’s pKa is predicted at 11.80, whereas the ethylureido group’s basicity (from the urea moiety) could lower the compound’s overall acidity .
Biological Activity
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is known for its reactivity in forming various derivatives. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to various pharmacological effects.
Antiviral Activity
Recent studies have investigated the antiviral properties of related sulfonamide compounds, particularly against HIV. For instance, compounds with similar structures have shown promising results in inhibiting HIV-1 through mechanisms that involve disrupting viral assembly and enhancing metabolic stability in human plasma .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes findings related to the potency of various derivatives compared to this compound:
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of carbonic anhydrase |
| Related Sulfonamide A | 90 | HIV-1 CA assembly disruption |
| Related Sulfonamide B | 8.74 | Enhanced metabolic stability |
| Related Sulfonamide C | >37.98 | Loss of activity due to structural changes |
*EC50 refers to the concentration required to achieve 50% inhibition of the target activity.
Case Studies
Several studies have highlighted the potential applications of sulfonamide derivatives, including this compound:
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds against HIV, it was found that modifications in the substituent positions significantly influenced activity. For example, a shift from para to meta substitution led to improved antiviral potency, indicating that structural modifications can enhance therapeutic efficacy .
Case Study 2: Cancer Treatment
Research has also explored the use of similar sulfonamide compounds in cancer therapy. These compounds can modulate immune responses by reactivating the immune system within tumors, showcasing their potential as adjunct therapies in oncological settings .
Q & A
Q. What are the key synthetic routes for 2-ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride, and how do substitution patterns influence yield?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Sulfonation : Introduction of the sulfonyl chloride group via chlorosulfonic acid treatment.
- Ethoxy Substitution : Alkylation or nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group.
- Ureido Functionalization : Coupling with ethyl isocyanate or carbodiimide-mediated urea formation. Substitution order is critical; for example, introducing bulky groups like ethoxy early may sterically hinder subsequent steps . Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C | 65–75 |
| Ethoxy Introduction | NaOEt, Cu catalysis | 50–60 |
| Ureido Coupling | Ethyl isocyanate, DCM | 70–80 |
Q. How is the purity and structural integrity of this compound validated in research settings?
Methodological validation includes:
- HPLC : To assess purity (>95% typical for research-grade material).
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, sulfonyl chloride at δ 3.2–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 333.04) .
Advanced Research Questions
Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this sulfonyl chloride?
Discrepancies often arise from competing pathways:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while THF may promote elimination.
- Steric vs. Electronic Factors : The ethoxy group’s electron-donating nature activates the ring toward electrophilic substitution but may hinder nucleophilic attack at the sulfonyl chloride. Case Study : In reactions with amines, competing sulfonamide formation vs. urea hydrolysis can occur. Kinetic studies (e.g., stopped-flow UV-Vis) help identify dominant pathways .
Q. How can computational modeling predict biological interactions of this compound with protein targets?
- Docking Simulations : Tools like AutoDock Vina model binding affinities to enzymes (e.g., carbonic anhydrase, where sulfonamides are known inhibitors).
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments. Recent studies highlight the ureido group’s role in hydrogen bonding with active-site residues, enhancing specificity .
Q. What analytical challenges arise in tracking degradation products during stability studies?
Degradation pathways include hydrolysis of the sulfonyl chloride to sulfonic acid or urea cleavage. Advanced techniques address this:
- LC-MS/MS : Identifies low-abundance degradants (e.g., m/z 215.1 for hydrolyzed sulfonic acid).
- Stability-Indicating HPLC : Method development requires pH-adjusted mobile phases to separate degradation products .
Comparative Reactivity and Applications
Q. How does the ethoxy-ureido substitution pattern differentiate this compound from structurally related sulfonyl chlorides?
Comparison Table :
Q. What role does this compound play in synthesizing covalent inhibitors for enzyme studies?
The sulfonyl chloride acts as an electrophilic "warhead," forming irreversible bonds with catalytic residues (e.g., serine in proteases). The ureido group enhances solubility and target affinity. Recent work demonstrates utility in designing inhibitors for SARS-CoV-2 Mpro .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
